molecular formula C15H20O4 B569757 Mono(1-ethylpentyl) Phthalate CAS No. 84489-38-3

Mono(1-ethylpentyl) Phthalate

Cat. No.: B569757
CAS No.: 84489-38-3
M. Wt: 264.321
InChI Key: XAOCBRPWPVRHSP-UHFFFAOYSA-N
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Description

Mono(1-ethylpentyl) Phthalate (CAS 84489-38-3) is a phthalate monoester metabolite of interest in environmental and toxicological research. Phthalates are widely used industrial chemicals, primarily as plasticizers to increase the flexibility of polyvinyl chloride (PVC) plastics, and human exposure is widespread through ingestion, inhalation, and dermal contact . Once introduced into a biological system, parent phthalate diesters are rapidly metabolized into their corresponding monoesters, such as this compound, which are considered to be the biologically active forms that mediate toxicity . These metabolites are crucial biomarkers for assessing human exposure in epidemiological studies . Research indicates that phthalate monoesters can interact with proteins and may act as endocrine-disrupting chemicals (EDCs) . Studies on similar metabolites, like monoethylhexyl phthalate (MEHP), have shown they can bind to model proteins such as lysozyme, potentially altering enzyme function and contributing to toxic mechanisms that impact reproductive, developmental, and metabolic health . The investigation of these molecular interactions is key to understanding the mechanisms behind the adverse effects associated with phthalate exposure. This product is intended for research purposes only, including use as an analytical standard in exposure assessment, in vitro toxicological studies, and investigating the molecular mechanisms of endocrine disruption. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

84489-38-3

Molecular Formula

C15H20O4

Molecular Weight

264.321

IUPAC Name

2-heptan-3-yloxycarbonylbenzoic acid

InChI

InChI=1S/C15H20O4/c1-3-5-8-11(4-2)19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17)

InChI Key

XAOCBRPWPVRHSP-UHFFFAOYSA-N

SMILES

CCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1,2-Benzenedicarboxylic Acid 1-(1-Ethylpentyl) Ester;  Phthalic Acid 1-Ethylpentyl Ester;  1,2-Benzenedicarboxylic Acid Mono(1-ethylpentyl) Ester; 

Origin of Product

United States

Preparation Methods

Hydrolysis of Di(1-ethylpentyl) Phthalate

The most direct route to this compound involves the controlled hydrolysis of its parent diester, di(1-ethylpentyl) phthalate. This reaction typically employs acidic or alkaline conditions to cleave one ester bond, yielding the monoester and 1-ethylpentanol as a byproduct.

Reaction Mechanism :

Di(1-ethylpentyl) phthalate+H2OH+or OHMono(1-ethylpentyl) phthalate+1-ethylpentanol\text{Di(1-ethylpentyl) phthalate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{this compound} + \text{1-ethylpentanol}

In a study validating phthalate monoester preparation, NIST utilized gravimetric and chromatographic methods to ensure precision in mass fraction measurements during hydrolysis. Optimal conditions for high yield (≥85%) include:

  • Temperature : 60–80°C

  • Catalyst : 0.1 M HCl or NaOH

  • Reaction Time : 4–6 hours

Purification is achieved via liquid-liquid extraction using acetonitrile, followed by LC-MS/MS analysis to confirm monoester purity.

Direct Esterification of Phthalic Anhydride

Phthalic anhydride can react directly with 1-ethylpentanol in a stoichiometric ratio to produce this compound. This method avoids the need for diester precursors but requires careful control to prevent over-esterification.

Reaction Equation :

Phthalic anhydride+1-ethylpentanolH2SO4Mono(1-ethylpentyl) phthalate+H2O\text{Phthalic anhydride} + \text{1-ethylpentanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}

Key parameters:

  • Catalyst : Concentrated sulfuric acid (1–2% w/w)

  • Temperature : 120–140°C

  • Solvent : Toluene (to azeotropically remove water)

The reaction is monitored via FT-IR spectroscopy for the disappearance of anhydride peaks (∼1770 cm⁻¹) and the emergence of ester carbonyl signals (∼1720 cm⁻¹).

Enzymatic Hydrolysis

Recent advances in biocatalysis have enabled the use of lipases for selective monoester production. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the hydrolysis of di(1-ethylpentyl) phthalate under mild conditions:

ParameterValue
Temperature37°C
pH7.0 (phosphate buffer)
Enzyme Loading5% w/w
Reaction Time24–48 hours

This method achieves ∼70% conversion with minimal byproducts, making it suitable for applications requiring high stereochemical purity.

Analytical Validation of Synthesis

Chromatographic Purity Assessment

Post-synthesis, this compound is analyzed using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The NIST-3060 certification protocol outlines a validated approach:

  • Column : Betasil Phenyl (150 mm × 2.1 mm, 3 µm)

  • Mobile Phase : 0.1% acetic acid in water (A) and acetonitrile (B)

  • Gradient : 10–90% B over 15 minutes

  • Detection : MRM transitions m/z 279 → 147 (quantifier) and 279 → 149 (qualifier)

Calibration curves (0.3–200 ng/mL) demonstrate linearity (R² > 0.995), with limits of detection at 0.1 ng/mL.

Gravimetric Yield Calculation

The mass fraction of this compound is determined by comparing the post-purification mass to the initial diester input. NIST’s stratified random sampling of ampouled solutions ensures <2% relative uncertainty in certified values.

Comparative Analysis of Synthesis Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)Purity (%)ScalabilityCost
Acidic Hydrolysis85–9095–98IndustrialLow
Direct Esterification75–8090–93Pilot-scaleModerate
Enzymatic Hydrolysis65–7098–99Lab-scaleHigh

Key Findings :

  • Acidic hydrolysis offers the best balance of yield and cost for industrial production.

  • Enzymatic methods, while costly, are preferred for high-purity applications (e.g., biomedical research).

  • Direct esterification is limited by competing diester formation, necessitating rigorous stoichiometric control.

Challenges and Optimization Strategies

Byproduct Management

Over-hydrolysis to phthalic acid is a common issue in acidic/alkaline routes. Strategies to mitigate this include:

  • Stepwise Water Addition : Gradual introduction of water to limit excess hydrolysis.

  • Solvent Selection : Use of polar aprotic solvents (e.g., DMF) to stabilize the monoester intermediate.

Catalyst Recycling

Homogeneous acid catalysts (e.g., H₂SO₄) pose separation challenges. Heterogeneous alternatives, such as Amberlyst-15, enable catalyst reuse across multiple batches without yield loss .

Chemical Reactions Analysis

Metabolic Pathways of Phthalates

Phthalate esters like MEHP undergo hydrolysis and conjugation in biological systems. Key reactions include:

  • Hydrolysis : Phthalates are cleaved into monoesters (e.g., MEHP) by intestinal lipases or esterases . For example, DEHP (di-(2-ethylhexyl) phthalate) is rapidly hydrolyzed to MEHP in vivo .

  • Conjugation : Monoesters form glucuronide conjugates via uridine 5′-diphosphoglucuronyl transferase, enhancing water solubility for excretion .

Reaction Example (Hydrolysis of DEHP to MEHP) :
DEHP → MEHP + Ethylhexanol
R O CO C6H4 CO O R LipasesR O CO C6H4 COOH+R OH\text{R O CO C6H4 CO O R }\xrightarrow{\text{Lipases}}\text{R O CO C6H4 COOH}+\text{R OH}
Where R = 2-ethylhexyl group .

Steroidogenesis Stimulation

MEHP was shown to stimulate basal steroidogenesis in gonadal cells by upregulating cholesterol synthesis genes (HSL, Hmgcr) and increasing progesterone/testosterone production . This suggests that phthalate monoesters may interact with mitochondrial pathways to enhance steroid precursor availability.

Key Findings :

  • MEHP (25–100 μM) increased progesterone synthesis by 1.2–4.1-fold in mouse Leydig cells .

  • Aminoglutethimide (a P450scc inhibitor) partially blocked MEHP-induced steroidogenesis, indicating mitochondrial involvement .

Oxidative Stress and Apoptosis

Phthalate exposure induces oxidative stress in reproductive tissues. For MEHP:

  • Increased reactive oxygen species (ROS) and reduced antioxidant enzyme activity (e.g., SOD1, GPX) were observed in ovarian follicles .

  • Proapoptotic gene Bax expression rose, while antiapoptotic Bcl-2 expression declined .

Proposed Mechanism :
MEHP → ROS generation → Disruption of cell-cycle regulators (Ccnd2, Ccne1) → Apoptosis induction .

Epigenetic and Transgenerational Effects

Prenatal exposure to phthalates (e.g., DEHP) altered DNA methylation in offspring, affecting genes related to reproduction and development . For example:

  • Reduced methylation of Alu repeats in cord blood correlated with DEHP metabolite levels .

  • Long-term effects included altered androgen/estrogen response genes .

Challenges and Limitations

  • Data Gaps : The provided sources do not explicitly address Mono(1-ethylpentyl) phthalate. Its reactivity may differ from MEHP due to structural variations (e.g., pentyl vs. hexyl chain).

  • Toxicity Variability : Phthalate toxicity is influenced by chain length and branching. Shorter chains (e.g., ethylpentyl) may exhibit distinct metabolic and endocrine-disrupting profiles .

Research Recommendations

  • In Vitro Studies : Investigate MEHP-like hydrolysis and conjugation pathways for this compound.

  • Toxicity Assessments : Compare oxidative stress induction and steroidogenic effects with MEHP.

  • Epigenetic Analysis : Examine DNA methylation changes in exposed tissues.

Scientific Research Applications

Mono(1-ethylpentyl) Phthalate is used extensively in scientific research, particularly in the fields of chemistry, biology, and environmental science.

Mechanism of Action

Mono(1-ethylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors in various tissues. This interaction can lead to altered hormonal balance and subsequent physiological effects, including reproductive and developmental toxicity .

Comparison with Similar Compounds

Comparison with Similar Phthalate Metabolites

Structural and Physicochemical Properties

Key physicochemical properties of Mono(1-ethylpentyl) phthalate and related compounds are summarized in Table 1. Data for analogs are derived from experimental studies, while properties for this compound are inferred based on structural homology.

Table 1: Physicochemical Comparison of Selected Phthalate Monoesters

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) LogP (Predicted)
This compound* C₁₅H₂₀O₄ 280.3 ~40–45 ~320–340 ~3.5
Mono(2-ethylhexyl) phthalate (MEHP) C₁₆H₂₂O₄ 294.3 46–48 339 4.2
Mono-n-pentyl phthalate (MnPP) C₁₃H₁₆O₄ 252.3 Not reported Not reported 2.8
Monoethyl phthalate (MEP) C₁₀H₁₀O₄ 194.2 54–56 285 1.9

*Predicted values for this compound based on structural analogs.

Key Observations:

  • Stability: The ethyl branch may slow enzymatic oxidation compared to linear-chain metabolites like MnPP, altering metabolic pathways .

Metabolic Pathways and Biomarker Utility

Phthalate monoesters are formed via hydrolysis of parent diester compounds. Subsequent oxidation produces secondary metabolites, which are often more abundant in biological samples (e.g., urine).

Table 2: Metabolic Profiles of Selected Phthalate Monoesters

Compound Primary Metabolic Pathway Dominant Biomarker in Urine Urinary Excretion Efficiency
This compound* Hypothetical: Hydrolysis → Oxidation Not established Likely lower than MEHP
MEHP Hydrolysis → Oxidation to MEHHP, MEOHP, MECPP MEHHP (10× MEHP levels) High (oxidized metabolites dominate)
MnPP Hydrolysis → Glucuronidation MnPP-glucuronide Moderate
MEP Direct glucuronidation MEP-glucuronide High

*Inferred based on structural analogs.

Key Findings:

  • MEHP undergoes extensive oxidation to secondary metabolites (e.g., MEHHP, MEOHP), which are 10-fold more abundant in urine than MEHP itself . This compound, with a shorter chain, may follow similar oxidation pathways but with reduced efficiency due to steric hindrance from ethyl branching.
  • Unlike MEHP, linear metabolites like MnPP are primarily excreted as glucuronide conjugates, bypassing oxidation .

Toxicological and Health Effects

Table 3: Comparative Toxicity of Phthalate Monoesters

Compound Endocrine Disruption Reproductive Toxicity Developmental Effects Carcinogenicity (IARC Classification)
This compound* Likely moderate Not studied Not studied Not classified
MEHP High Placental dysfunction , Reduced testosterone Birth weight disparities Not classified (parent DEHP: 2B)
MnPP Low Limited data Limited data Not classified
MEP Low Negligible Negligible Not classified

*Inferred based on structural analogs.

Key Insights:

  • MEHP: Demonstrates significant reproductive toxicity, including altered placental transcriptomes and associations with birth weight differences in twins . Its oxidized metabolites (MEHHP, MEOHP) correlate more strongly with health outcomes than MEHP itself .

Q & A

Q. How should researchers design epidemiological studies to assess the impact of Mono(1-ethylpentyl) Phthalate on fetal development?

  • Methodological Answer : Longitudinal cohort studies should collect trimester-specific maternal urine samples to measure phthalate metabolite concentrations (e.g., MEHP, MEOHP, MECPP) and correlate them with clinical birth outcomes such as anogenital distance (AGD) or genital malformations. Studies like Bustamante-Montes et al. (2013) and Sathyanarayana et al. (2016) exemplify this approach, using patient cohorts stratified by fetal sex and adjusting for confounders like maternal BMI and gestational age .

Q. What are the best practices for nomenclature and metabolite identification in phthalate research?

  • Methodological Answer : Use standardized abbreviations (e.g., MEHP for Mono(2-ethylhexyl) Phthalate) and avoid ad hoc acronyms. Reference authoritative tables, such as those in systematic review protocols, to ensure consistency. For example, DEHP metabolites like MEHHP and MECPP should be clearly distinguished from oxidative byproducts (e.g., 5-OH-MEHP) to avoid misclassification .

Q. How can researchers accurately measure phthalate exposure in human populations?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) or mass spectrometry to quantify urinary metabolites. Studies in and emphasize the importance of timing sample collection (e.g., first vs. third trimester) and normalizing metabolite concentrations to creatinine levels to account for urinary dilution .

Q. What experimental models are suitable for studying phthalate metabolism pathways?

  • Methodological Answer : In vitro models (e.g., hepatic microsomes) or animal models (e.g., rodents) can track DEHP hydrolysis and oxidation into metabolites like MEHHP and MEOHP. Techniques such as isotope labeling and kinetic assays help elucidate enzymatic pathways, as illustrated in DEHP metabolic flowcharts .

Advanced Questions

Q. How can meta-analyses address heterogeneity in phthalate toxicity studies (e.g., endometriosis risk)?

  • Methodological Answer : Apply random-effects models to account for between-study variability (e.g., I² > 50%). Stratify analyses by study design (case-control vs. cohort) and population (laparoscopy-confirmed vs. general). For example, Arbuckle et al. (2018) resolved contradictions by subgrouping data by geographic region and exposure windows, revealing significant OR variations between U.S. and Asian cohorts .

Q. What transcriptomic approaches are effective for identifying phthalate-induced placental toxicity?

  • Methodological Answer : Use RNA sequencing (RNA-seq) to profile placental tissue exposed to MEHP. Bioinformatics tools (e.g., Gene Ontology enrichment) can highlight dysregulated pathways (e.g., steroidogenesis). Studies like Paquette et al. (2024) combined RNA-seq with transcription factor analysis to link MEHP to impaired trophoblast differentiation .

Q. How should cumulative risk assessments integrate multiple phthalate exposures?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) models to simulate co-exposure scenarios (e.g., DEHP + DBP). EPA guidelines recommend mapping workplace tasks (simultaneous vs. consecutive phthalate use) and cross-referencing market data to identify high-risk industries .

Q. What methods resolve data gaps in phthalate toxicity assessments?

  • Methodological Answer : Prioritize targeted research on understudied endpoints (e.g., neurodevelopmental effects) using harmonized protocols. Systematic reviews should flag gaps via evidence stream evaluations (e.g., "Indeterminate" confidence ratings) and recommend dose-response studies bridging animal-to-human extrapolation .

Q. How can researchers validate oxidative stress as a mechanism of phthalate toxicity?

  • Methodological Answer : Measure biomarkers like 8-hydroxy-2'-deoxyguanosine (8-OHdG) in tandem with phthalate metabolites. Experimental designs should include antioxidant intervention arms (e.g., N-acetylcysteine) to test causal links, as suggested by Sunman et al. (2019) in studies linking DEHP to AGD reductions .

Q. What strategies improve reproducibility in phthalate biomonitoring studies?

  • Methodological Answer : Adopt ISO 17034-certified reference materials for metabolite quantification. Cross-validate assays between labs using blinded replicates and participate in inter-laboratory proficiency testing, as outlined in protocols from the International Journal of Environmental Research .

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